2-Ethoxy-6-methylbenzoic acid

CAS No.: 90259-35-1

Cat. No.: VC2462856

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90259-35-1 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 2-ethoxy-6-methylbenzoic acid |

| Standard InChI | InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | XBXXGQXDDJKDSV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1C(=O)O)C |

| Canonical SMILES | CCOC1=CC=CC(=C1C(=O)O)C |

Introduction

Chemical Identity and Structure

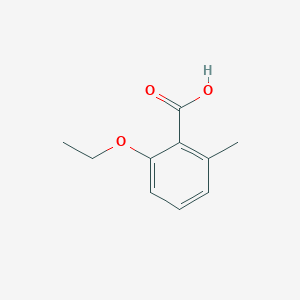

2-Ethoxy-6-methylbenzoic acid (CAS No. 90259-35-1) is a substituted benzoic acid derivative characterized by an ethoxy group at position 2 and a methyl group at position 6 on the benzene ring. This specific substitution pattern confers unique physicochemical properties that distinguish it from other benzoic acid derivatives .

The compound has a molecular formula of C10H12O3 with a molecular weight of 180.20 g/mol. Its structure consists of a benzoic acid core with the carboxyl group (-COOH) attached directly to the benzene ring, while the ethoxy group (-OCH2CH3) and methyl group (-CH3) are positioned at the ortho positions relative to the carboxyl functionality .

Structural Identifiers

To facilitate identification and database searches, the compound is associated with several standard identifiers as shown in Table 1:

| Identifier Type | Value |

|---|---|

| CAS Number | 90259-35-1 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 2-ethoxy-6-methylbenzoic acid |

| Standard InChI | InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

| Standard InChIKey | XBXXGQXDDJKDSV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1C(=O)O)C |

| Canonical SMILES | CCOC1=CC=CC(=C1C(=O)O)C |

| PubChem Compound | 13478133 |

Table 1: Structural identifiers for 2-Ethoxy-6-methylbenzoic acid

Physical and Chemical Properties

2-Ethoxy-6-methylbenzoic acid appears as a solid at room temperature with properties influenced by its functional groups . The ethoxy group at position 2 affects the acidity of the carboxylic acid function through electronic effects, while the methyl group at position 6 introduces steric considerations that influence reactivity patterns.

Physicochemical Properties

The compound exhibits characteristics typical of substituted benzoic acids, with modifications due to the specific substituents. Table 2 summarizes its key physicochemical properties:

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 180.20 g/mol |

| Solubility | Soluble in organic solvents (methanol, ethanol, DMSO); limited solubility in water |

| Melting Point | Data not available in literature |

| Boiling Point | Data not available in literature |

| Log P (calculated) | 2.09 |

| Topological Polar Surface Area | 46.53 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Table 2: Physicochemical properties of 2-Ethoxy-6-methylbenzoic acid

Synthesis Methods

Several approaches can be employed for the synthesis of 2-Ethoxy-6-methylbenzoic acid, drawing from established methods for preparing similar substituted benzoic acids.

From 2-Hydroxy-6-methylbenzoic Acid

One potential synthetic route involves the ethylation of 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid). This method typically includes the following steps:

-

Treatment of 2-hydroxy-6-methylbenzoic acid with a suitable ethylating agent (such as diethyl sulfate or ethyl iodide)

-

Reaction in the presence of a base (typically potassium carbonate or sodium hydroxide)

-

Purification of the resulting 2-ethoxy-6-methylbenzoic acid

Alternative Synthetic Route

Drawing from the synthesis method described for 2-methoxy-6-methylbenzoic acid in the literature, an alternative approach might involve :

-

Starting with 2-methyl-6-nitrobenzoic acid or its methyl ester

-

Reduction via hydrogenation to obtain 2-amino-6-methylbenzoic acid

-

Diazotization followed by hydrolysis to yield 2-hydroxy-6-methylbenzoic acid

-

Ethylation of the hydroxyl group using diethyl sulfate in the presence of alkali

-

If the reaction proceeded through the ester intermediate, a final hydrolysis step would be required

This multi-step synthesis would follow a reaction sequence similar to that reported for the methoxy analog, substituting ethylation for methylation in the appropriate step .

Biological Activities and Applications

2-Ethoxy-6-methylbenzoic acid has been investigated for several potential biological activities that make it valuable for research and development.

Reported Biological Activities

Based on available literature, 2-Ethoxy-6-methylbenzoic acid exhibits the following biological properties:

-

Antimicrobial Activity: Studies indicate potential inhibition of microbial growth, suggesting applications in antimicrobial research.

-

Antioxidant Properties: The compound has demonstrated capability to scavenge free radicals, which may contribute to its protective effects in biological systems.

-

Anti-inflammatory Effects: Research suggests potential anti-inflammatory activities, which could be valuable for pharmaceutical development.

Applications in Research and Industry

The compound finds application in several areas:

-

Chemical Synthesis: As a building block for more complex molecules in organic synthesis.

-

Pharmaceutical Research: As a potential intermediate or scaffold in drug discovery programs .

-

Structure-Activity Relationship Studies: For investigating the effects of substituent patterns on biological activity.

-

Material Science: As a precursor for specialty chemicals and materials .

Comparison with Similar Compounds

Understanding the relationship between 2-Ethoxy-6-methylbenzoic acid and structurally related compounds provides valuable context for its properties and applications.

Comparison with Other Benzoic Acid Derivatives

Table 3 presents a comparison of 2-Ethoxy-6-methylbenzoic acid with related compounds:

| Compound | CAS Number | Molecular Formula | Key Differences | Notable Properties |

|---|---|---|---|---|

| 2-Ethoxy-6-methylbenzoic acid | 90259-35-1 | C10H12O3 | Reference compound | Antimicrobial, antioxidant properties |

| 2-Methoxy-6-methylbenzoic acid | N/A | C9H10O3 | Methoxy instead of ethoxy | Similar properties, smaller size |

| 3-Ethyl-2-hydroxy-6-methylbenzoic acid | 20717-15-1 | C10H12O3 | Hydroxyl at position 2, ethyl at position 3 | Different electronic properties due to -OH group |

| Methyl 2-ethoxy-6-methylbenzoate | N/A | C11H14O3 | Methyl ester derivative | Different solubility, no acidic functionality |

| 3-Bromo-2-ethoxy-6-methylbenzoic acid | 2384499-18-5 | C10H11BrO3 | Additional bromo substituent | Increased reactivity for coupling reactions |

| 2-Ethyl-6-methylbenzoic acid | 106976-50-5 | C10H12O2 | Ethyl instead of ethoxy group | Less polar, different hydrogen bonding capacity |

Table 3: Comparison of 2-Ethoxy-6-methylbenzoic acid with related compounds

Structure-Property Relationships

The substitution pattern on the benzoic acid core significantly influences the compound's properties:

-

Position Effects: The ortho positioning of both substituents creates steric interactions that affect the conformation and reactivity of the carboxylic acid group.

-

Electronic Effects: The ethoxy group donates electron density through resonance and inductive effects, while the methyl group provides inductive electron donation, both influencing the acidity of the carboxylic acid function .

-

Steric Considerations: The presence of substituents at positions 2 and 6 (both ortho to the carboxylic acid) creates a more sterically hindered environment around the carboxylic acid group, potentially affecting its reactivity in certain reactions.

| Supplier | Catalog Number | Purity | Package Sizes | Notes |

|---|---|---|---|---|

| CymitQuimica | IN-DA01EDHM | 97% | 100mg, 250mg, 500mg | Solid form |

| AaronChem | AR01EE6M | Not specified | 250mg, 1g | 3-4 weeks delivery |

| ChemScene | CS-0461402 | 98% | Various options | Sealed storage at 2-8°C |

| MolCore | MC272M65 | NLT 97% | Not specified | High purity API intermediate |

Table 6: Commercial specifications for 2-Ethoxy-6-methylbenzoic acid from various suppliers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume